REACTION_CXSMILES
|
[CH3:1][O:2][SiH](OC)OC.C(C1C(C(C)C)=C(C(C)C)C=CC=1)(C)C.[CH3:23][O:24][Si:25]([O:37][CH3:38])([O:35][CH3:36])[CH2:26][CH2:27][Si:28]([O:33][CH3:34])([O:31][CH3:32])[O:29][CH3:30]>>[CH:26]([Si:25]([O:37][CH3:38])([O:35][CH3:36])[O:24][CH3:23])=[CH2:27].[CH3:1][O:2][Si:28]([O:29][CH3:30])([O:31][CH3:32])[O:33][CH3:34]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Si](CC[Si](OC)(OC)OC)(OC)OC
|
Name
|
H2PtCl6
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirring bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
CUSTOM
|
Details
|
acetylene was bubbled into the reaction
|
Type
|
ADDITION
|
Details
|
mix with a stainless steel needle at a rate of 50 cc/min with a back pressure
|
Type
|
TEMPERATURE
|
Details
|
maintained of 4-5 psig
|
Type
|
CUSTOM
|
Details
|
The major product formed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][SiH](OC)OC.C(C1C(C(C)C)=C(C(C)C)C=CC=1)(C)C.[CH3:23][O:24][Si:25]([O:37][CH3:38])([O:35][CH3:36])[CH2:26][CH2:27][Si:28]([O:33][CH3:34])([O:31][CH3:32])[O:29][CH3:30]>>[CH:26]([Si:25]([O:37][CH3:38])([O:35][CH3:36])[O:24][CH3:23])=[CH2:27].[CH3:1][O:2][Si:28]([O:29][CH3:30])([O:31][CH3:32])[O:33][CH3:34]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(=C(C=CC1)C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO[Si](CC[Si](OC)(OC)OC)(OC)OC
|
Name
|
H2PtCl6
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirring bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter
|
Type
|
ADDITION
|
Details
|
The reaction mix
|
Type
|
CUSTOM
|
Details
|
acetylene was bubbled into the reaction
|
Type
|
ADDITION
|
Details
|
mix with a stainless steel needle at a rate of 50 cc/min with a back pressure
|
Type
|
TEMPERATURE
|
Details
|
maintained of 4-5 psig
|
Type
|
CUSTOM
|
Details
|
The major product formed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](OC)(OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |